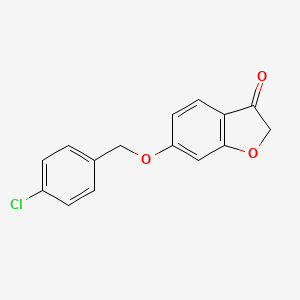

![molecular formula C19H15N3O3S B2943790 N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-51-0](/img/structure/B2943790.png)

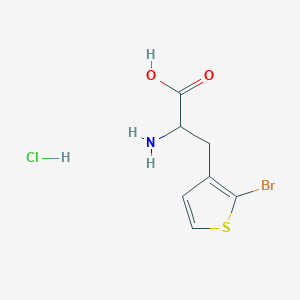

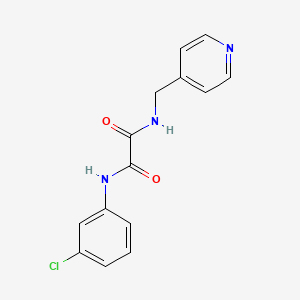

N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

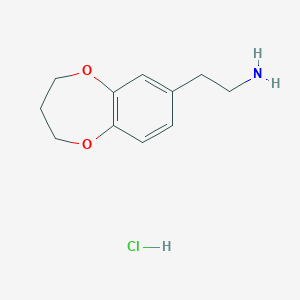

Thienopyrimidines and pyridopyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms. They are structural analogs of purines and are of great interest due to their biological potential . They are widely represented in medicinal chemistry and have shown therapeutic interest .

Synthesis Analysis

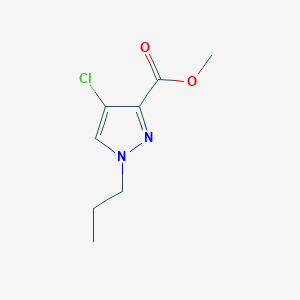

Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

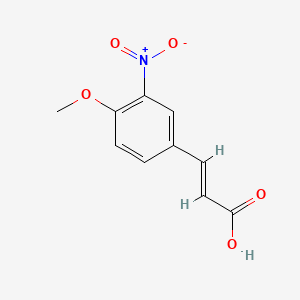

The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides. These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Applications De Recherche Scientifique

Synthesis and Biological Study

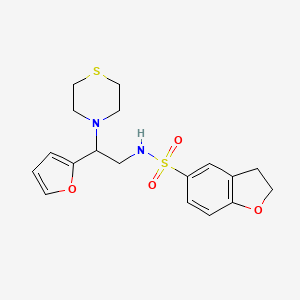

Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives, including compounds structurally related to N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, have shown significant promise as bioactive compounds. Their wide applications include acting as antimicrobial and anti-inflammatory agents. These compounds are synthesized through various chemical reactions and have exhibited remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone has led to the discovery of anti-inflammatory and analgesic agents. These synthesized compounds have been evaluated for their effectiveness as cyclooxygenase inhibitors and have shown high inhibitory activity, particularly in terms of COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Cytotoxic Activity

Cancer Research : Compounds related to this compound have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. The exploration of such derivatives in cancer research offers insights into their potential therapeutic applications (Hassan et al., 2014).

Antifungal Activity

Antifungal Agents : The synthesis of new pyrido[2,3-d]pyrimidines and their evaluation for antifungal activities have opened up avenues for developing potent antifungal agents. These studies have identified compounds with significant activities against various fungal pathogens, highlighting their potential in addressing fungal infections (Hanafy, 2011).

Mécanisme D'action

Target of Action

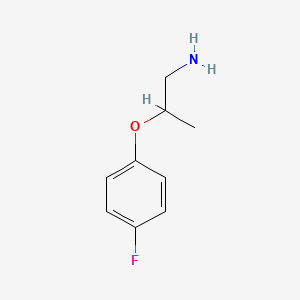

The primary target of this compound is D-dopachrome tautomerase (D-DT or MIF2) . This enzyme plays a key role in various cancers, including non-small cell lung cancer .

Mode of Action

The compound inhibits the tautomerase activity of D-DT . By binding to the active site of D-DT, it interferes with its biological activity . This inhibition is selective, with the compound showing high selectivity over MIF .

Biochemical Pathways

The inhibition of D-DT affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in cell proliferation, and its deactivation leads to cell cycle arrest .

Result of Action

The compound suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be attributed to the induction of cell cycle arrest via deactivation of the MAPK pathway .

Orientations Futures

Propriétés

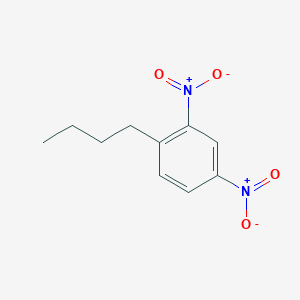

IUPAC Name |

N-(3-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-11-6-7-16-21-18-14(19(24)22(16)10-11)9-15(26-18)17(23)20-12-4-3-5-13(8-12)25-2/h3-10H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADDPHIBHVBVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)